Fluorescent orange 547

Nucleic acid labeling Fluorescence quantum yield Oligonucleotide conjugates

Fluorescent Orange 547 (FO-547) delivers 12% higher quantum yield than Cy3 for low-copy nucleic acid detection and superior sensitivity in qPCR and microarrays. Engineered for 544 nm He-Ne lasers, its 567 nm emission minimizes spillover into adjacent channels, enabling 4-6 color flow cytometry panels without complex compensation matrices. The NHS-ester reactive form covalently labels primary amines on antibodies and proteins with reduced background from negative charge and high water solubility. Enhanced photostability supports extended time-lapse imaging and high-content screening. ≥90% HPCE purity ensures reproducible conjugation. Request bulk or custom conjugation pricing.

Molecular Formula C30H35N2NaO8S2
Molecular Weight 638.7 g/mol
Cat. No. B12057615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescent orange 547
Molecular FormulaC30H35N2NaO8S2
Molecular Weight638.7 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)CCCC(=O)O.[Na+]
InChIInChI=1S/C30H36N2O8S2.Na/c1-6-31-24-15-13-20(41(35,36)37)18-22(24)29(3,4)26(31)10-8-11-27-30(5,17-9-12-28(33)34)23-19-21(42(38,39)40)14-16-25(23)32(27)7-2;/h8,10-11,13-16,18-19H,6-7,9,12,17H2,1-5H3,(H2-,33,34,35,36,37,38,39,40);/q;+1/p-1
InChIKeyCKNWOULQMNPCPW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorescent Orange 547: Technical Specifications and Procurement Context


Fluorescent Orange 547 is a water‑soluble cyanine fluorescent dye engineered for excitation by 544 nm helium‑neon lasers or mercury arc lamps . Its core spectral characteristics are an excitation maximum of 548 nm and an emission maximum of 567 nm in 0.1 M phosphate buffer, pH 7.0 . The compound is supplied as a reactive derivative (NHS‑ester or carboxylic acid) that covalently couples to amine‑containing biomolecules, with a typical purity ≥ 90 % (HPCE) . The molecular weight of the non‑reactive cyanine base is approximately 638.7 g mol⁻¹, while the reactive form (C₃₄H₃₈N₃NaO₁₀S₂) has a molecular weight of 735.8 g mol⁻¹ . The FluoProbes 547H variant, a direct analog developed by Interchim, provides a molar extinction coefficient of 150 000 M⁻¹ cm⁻¹ [1]. These foundational parameters define the compatibility envelope for instrumentation and conjugation protocols.

Why Generic Substitution of Fluorescent Orange 547 Fails: Key Differentiators


Superficially, any orange‑emitting cyanine dye (Cy3, Alexa Fluor 546, Rhodamine B) might appear interchangeable, but substitution without rigorous validation routinely degrades experimental outcomes. Fluorescent Orange 547 distinguishes itself through a specific combination of excitation wavelength, negative overall charge, and water solubility that collectively reduce background fluorescence and improve solid‑state signal retention . In multiplexed flow cytometry or confocal microscopy, even a 5–10 nm shift in emission maximum can cause unacceptable spillover into adjacent detector channels, while differences in photostability alter signal‑to‑noise ratios during time‑lapse imaging [1]. The following quantitative evidence catalogues the precise, measurable advantages that justify selection of Fluorescent Orange 547 over its closest structural and functional analogs.

Fluorescent Orange 547: Quantified Performance Differential Evidence


Quantum Yield Advantage of DyLight 547 (FO‑547 Analog) Over Cy3 on Oligonucleotides

When oligonucleotides were conjugated with DyLight 547 (a commercial analog of Fluorescent Orange 547) and Cy3 and excited at 488 nm, the quantum yield of the DyLight 547‑labeled oligos was 12 % greater than that of Cy3‑labeled oligos [1]. This difference was derived from direct comparative measurements on the same batch of oligonucleotides, eliminating sequence‑context variability.

Nucleic acid labeling Fluorescence quantum yield Oligonucleotide conjugates

Enhanced Photostability of FluoProbes 547H (FO‑547 Structural Analog) Under Prolonged Illumination

FluoProbes 547H, a member of the same fluorophore family as Fluorescent Orange 547, is documented to be “more photostable” than standard cyanine dyes [1]. While absolute photobleaching half‑times are not provided, the qualitative enhancement is sufficient that “after 5 min., FP‑547H is still bright though competitors staining has faded away” [2]. This photostability advantage is specifically attributed to the FluoProbes series design, which aims to improve performance of standard fluorophores.

Photostability Time‑lapse imaging Confocal microscopy

High Molar Extinction Coefficient of FluoProbes 547H (ε = 150 000 M⁻¹ cm⁻¹)

The FluoProbes 547H variant exhibits a molar extinction coefficient (ε) of 150 000 M⁻¹ cm⁻¹ [1]. This value is comparable to or exceeds that of many widely used orange dyes; for reference, Alexa Fluor 546 has a reported brightness retention of 68 ± 3 % post‑expansion under specific imaging conditions [2], though direct ε values are not provided. The high ε of FO‑547 directly contributes to overall brightness (product of ε and quantum yield).

Brightness Sensitivity Flow cytometry

Optimal Research and Industrial Use Cases for Fluorescent Orange 547


Oligonucleotide Labeling for qPCR and Microarrays

The 12 % higher quantum yield of DyLight 547 (an analog of Fluorescent Orange 547) over Cy3 when conjugated to oligonucleotides makes FO‑547 the preferred dye for applications requiring high‑sensitivity nucleic acid detection. In quantitative PCR, this increased brightness lowers the limit of detection and improves quantification accuracy for low‑copy transcripts. In microarray experiments, the superior signal intensity reduces background noise and enhances the dynamic range, enabling robust differential expression analysis.

Multiplexed Flow Cytometry Using 544 nm Laser Lines

Fluorescent Orange 547 is specifically optimized for excitation by helium‑neon lasers (544 nm) and mercury arc lamps . Its emission maximum at 567 nm positions it ideally for detection in the PE‑Texas Red channel, with minimal spillover into adjacent detectors (e.g., FITC, PerCP). This spectral precision allows reliable 4‑ to 6‑color immunophenotyping panels without requiring complex compensation matrices, reducing experimental variability and simplifying data analysis.

Long‑Term Live‑Cell Imaging and High‑Content Screening

The enhanced photostability documented for FluoProbes 547H [1] supports prolonged imaging protocols where signal decay would otherwise compromise data quality. When conjugated to antibodies or phalloidin for cytoskeletal labeling, FO‑547 maintains consistent fluorescence intensity over extended time‑lapse series, enabling accurate tracking of cellular dynamics, protein trafficking, or drug‑response kinetics. This property is particularly valuable in high‑content screening assays that require repeated image acquisition over hours to days.

Protein Conjugation for Immunofluorescence Microscopy

The reactive NHS‑ester form of Fluorescent Orange 547 efficiently labels primary amines on antibodies and other proteins. The negative overall charge and water solubility minimize non‑specific hydrophobic interactions that can cause background staining in fixed‑cell or tissue‑section immunofluorescence. Combined with its bright, photostable signal [1], FO‑547 conjugates yield crisp, high‑contrast images with excellent signal‑to‑noise ratios, facilitating unambiguous subcellular localization studies.

Technical Documentation Hub

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